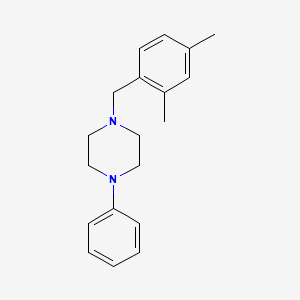![molecular formula C18H23N3OS B5835871 N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B5835871.png)
N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea, also known as CCT018159, is a small molecule inhibitor that has recently gained attention in the field of cancer research. This compound has been shown to have significant anti-tumor activity in a variety of cancer cell lines, making it a promising candidate for further development as a potential cancer therapy.
Wirkmechanismus
N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea works by binding to the ATP-binding pocket of PLK1, thereby inhibiting its activity and preventing cell division. This leads to cell cycle arrest and ultimately, cell death. In addition to its effects on PLK1, N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea has also been shown to inhibit other proteins involved in cell division, including Aurora A kinase and Aurora B kinase.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea has also been shown to have other biochemical and physiological effects. It has been shown to induce autophagy in cancer cells, which is a process by which cells degrade and recycle their own components. This may contribute to its anti-tumor activity by promoting cell death in cancer cells. Additionally, N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea has been shown to have anti-inflammatory effects, which may have implications for the treatment of other diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea in lab experiments is its specificity for PLK1. This allows researchers to selectively target this protein and study its role in cell division and cancer progression. However, one limitation of using N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea is its relatively low potency compared to other PLK1 inhibitors. This may make it less effective in certain experimental settings and may limit its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea. One area of interest is the development of more potent PLK1 inhibitors based on the structure of N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea. Another area of interest is the study of N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea in combination with other anti-cancer agents, such as chemotherapy drugs or other targeted therapies. Additionally, there is interest in studying the effects of N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea on other cellular processes, such as DNA damage response and repair. Overall, the potential of N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea as a cancer therapy and its broader implications for cellular biology make it an exciting area of research for scientists in the field.
Synthesemethoden
The synthesis of N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea is a multi-step process that involves several chemical reactions. The first step involves the reaction of 2,4-dimethylphenyl isothiocyanate with cyclohexylamine to produce the corresponding thiourea. This intermediate is then reacted with ethyl chloroformate to form the desired urea product. The final step involves the addition of a thiazole ring to the urea using a palladium-catalyzed coupling reaction.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea has been extensively studied for its anti-tumor activity in various cancer cell lines. It has been shown to inhibit the growth and proliferation of cancer cells by targeting a specific protein known as Polo-like kinase 1 (PLK1). PLK1 is a key regulator of cell division and is overexpressed in many types of cancer, making it an attractive target for cancer therapy.
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-12-8-9-15(13(2)10-12)16-11-23-18(20-16)21-17(22)19-14-6-4-3-5-7-14/h8-11,14H,3-7H2,1-2H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRZLQFXTWWIOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)NC3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-[2-(1H-indol-3-yl)ethyl]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5835806.png)

![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(3-fluorophenyl)acetamide](/img/structure/B5835811.png)


![N-(4-chlorophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5835835.png)



![N-[2-(4-fluorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5835850.png)
![2-[(2,4-dichlorobenzyl)thio]-N-phenylacetamide](/img/structure/B5835853.png)

methanone](/img/structure/B5835863.png)